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molecular formula C12H17N3O2 B8427755 4-Amino-1-(pyridin-4-yl)piperidine-4-carboxylic acid methyl ester

4-Amino-1-(pyridin-4-yl)piperidine-4-carboxylic acid methyl ester

Cat. No. B8427755
M. Wt: 235.28 g/mol
InChI Key: QXVKPRXVACURDU-UHFFFAOYSA-N
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Patent
US06562828B1

Procedure details

To a solution of 1-(pyridin-4-yl)piperidin-4-one (1 g) in methanol solution were added ammonium acetate (880 mg), aqueous sodium cyanide solution (560 mg/5 ml), aqeuous ammonia (5 ml) and acetic acid (2 ml), and the mixture was tirred at room temperature for 12 hours. After completion of the reaction, the solvent was evaporated and aqueous ammonia (3 ml) was added and the mixture was extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated to give a residue. Hydrogen chloride was blown into a solution of the residue in 10% hydrogen chloride-methanol (25 ml) with ice-cooling and the solution was stood at room temperature for 12 hours. After completion of the reaction, the solvent was evaporated and to the obtained residue was added 2N-hydrochloric acid (25 ml). After stirring for 2 hr, the mixture was neutralized with sodium hydrogencarbonate and extracted with chloroform. The organic layer was washed successively with water and saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was dried under reduced pressure to give the title compound (760 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.[C:14]([O-:17])(=[O:16])C.[NH4+:18].[C-:19]#N.[Na+].N.Cl>CO.Cl.CO.C(O)(=O)C>[CH3:19][O:17][C:14]([C:10]1([NH2:18])[CH2:11][CH2:12][N:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH2:8][CH2:9]1)=[O:16] |f:1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCC(CC1)=O
Name
Quantity
880 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
5 mL
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
aqueous ammonia (3 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
the solution was stood at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated and to the obtained residue
ADDITION
Type
ADDITION
Details
was added 2N-hydrochloric acid (25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(=O)C1(CCN(CC1)C1=CC=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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